molecular formula C9H6N2 B020398 5-Cyanoindole CAS No. 15861-24-2

5-Cyanoindole

Cat. No. B020398
Key on ui cas rn: 15861-24-2
M. Wt: 142.16 g/mol
InChI Key: YHYLDEVWYOFIJK-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

CuCN (3.7 g, 40.70 mmol) was added to a solution of 5-bromo-1H-indole (5 g, 25.26 mmol) in 1-methylpyrrolidin-2-one (25 mL), and the resulting solution was stirred at reflux for 18 hours. The reaction mixture was then added to 200 g of ice and the mixture was filtered. The filter cake was washed with ammonium hydroxide (3×50 mL). The residue was dissolved in chloroform (600 mL) and then filtered. The organic layer was washed with water (200 mL), and dried (MgSO4). After a further filtration, the filtrate was concentrated to yield 3.7 g (82%) of 1H-indole-5-carbonitrile as brown oil.
Name
CuCN
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cu])#[N:2].Br[C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2>CN1CCCC1=O>[NH:10]1[C:11]2[C:7](=[CH:6][C:5]([C:1]#[N:2])=[CH:13][CH:12]=2)[CH:8]=[CH:9]1

Inputs

Step One
Name
CuCN
Quantity
3.7 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filter cake was washed with ammonium hydroxide (3×50 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (600 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic layer was washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After a further filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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